2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Catalog No.
S3170110
CAS No.
1351613-20-1
M.F
C17H23NO4S
M. Wt
337.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro...

CAS Number

1351613-20-1

Product Name

2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Molecular Formula

C17H23NO4S

Molecular Weight

337.43

InChI

InChI=1S/C17H23NO4S/c1-20-14-4-3-13(11-15(14)21-2)12-16(19)18-7-5-17(6-8-18)22-9-10-23-17/h3-4,11H,5-10,12H2,1-2H3

InChI Key

SWCGBFDVVJWLLX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3)OC

solubility

not available

Availability and Current Knowledge

Chemical Structure Analysis

The structure of the molecule suggests some potential areas for investigation. The presence of a dimethoxyphenyl group (two methoxy functional groups on a phenyl ring) indicates possible interactions with biological systems known to interact with estrogen receptors []. Additionally, the azaspirocyclic core (a ring structure containing a nitrogen atom and a fused ring system) is a common scaffold found in various bioactive molecules.

2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a complex organic compound characterized by its unique structural features, which include a phenyl ring substituted with methoxy groups and a spirocyclic structure incorporating both oxygen and sulfur atoms. This compound belongs to a class of molecules known for their potential biological activities, particularly in medicinal chemistry.

The chemical behavior of 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone can be explored through various reactions, including:

  • Nucleophilic Substitution: The spirocyclic structure may undergo nucleophilic attacks at the carbonyl carbon, leading to the formation of derivatives.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The presence of the methoxy groups allows for potential condensation reactions with aldehydes or other electrophiles.

  • Antimicrobial Activity: Many spirocyclic compounds have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some derivatives in this class have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: The unique structure may contribute to neuroprotective activities, potentially beneficial in neurodegenerative diseases.

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from 3,4-dimethoxybenzaldehyde, the synthesis may involve forming an intermediate that incorporates the spirocyclic structure through cyclization reactions.
    • Subsequent functionalization can introduce the ethanone moiety.
  • One-pot Reactions:
    • Utilizing catalytic systems that facilitate the formation of both the spirocyclic structure and the ketone in a single reaction vessel may streamline synthesis.

This compound holds potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery programs targeting specific diseases.
  • Material Science: The compound's properties could be explored in developing new materials with desired mechanical or thermal characteristics.

Interaction studies involving 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone would typically focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes can reveal its potential therapeutic uses.

Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone. These include:

Compound NameStructural FeaturesBiological Activity
3-Oxa-1-azaspiro[4.5]decan-2-oneContains a similar spirocyclic frameworkAntimicrobial
1-Oxaspiro[4.5]decenSimilar spirocyclic structurePotential anticancer activity
3,4-DimethoxybenzaldehydeMethoxy-substituted phenyl ringUsed as a precursor in organic synthesis

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone lies in its combination of both oxygen and sulfur within a spirocyclic framework alongside methoxy substitutions. This combination may enhance its biological activity and offer distinct advantages over structurally similar compounds.

XLogP3

2

Dates

Last modified: 08-18-2023

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